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Abstract

Andrastin D, a meroterpenoid characterized by a distinctive 6,6,6,5-tetracarbocyclic skeleton,
has garnered significant attention within the scientific community.[1] First identified as a potent
inhibitor of protein farnesyltransferase, it holds promise as a lead compound for the
development of novel antitumor agents.[1][2] This technical guide provides an in-depth
exploration of the discovery, history, biosynthesis, and biological activities of Andrastin D,
tailored for researchers, scientists, and drug development professionals. Detailed experimental
protocols, quantitative data summaries, and visual representations of key pathways are
presented to facilitate a comprehensive understanding of this important natural product.

Discovery and Initial Characterization

Andrastin D was first isolated from the filamentous fungus Penicillium sp. FO-3929.[3]
Subsequent studies have identified its production in other Penicillium species, including
Penicillium chrysogenum and Penicillium roqueforti, a fungus instrumental in the ripening of
blue cheeses.[2][4] The initial discovery highlighted its significant inhibitory activity against
protein farnesyltransferase, an enzyme implicated in the post-translational modification of the
Ras protein, a key player in cell growth and proliferation signaling pathways.[1][2] This
inhibitory action positioned the andrastin family of compounds as promising candidates for
cancer chemotherapy.
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The structure of Andrastin D was elucidated through a combination of spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray
lonization Mass Spectrometry (HRESIMS).[5][6] It is classified as a 3-oxo steroid and a
meroterpenoid, biogenetically derived from the hybridization of polyketide and terpenoid
pathways.[4][7]

Table 1: Physicochemical Properties of Andrastin D

Property Value Source

Molecular Formula C26H3605 [4]

Molecular Weight 428.6 g/mol [4]

Exact Mass 428.25627424 Da [4]
Biosynthesis

The biosynthesis of Andrastin D is a complex process originating from two primary precursors:
3,5-dimethylorsellinic acid (DMOA), a polyketide, and farnesyl pyrophosphate (FPP), a
terpenoid.[1][7] The biosynthetic gene cluster responsible for andrastin production, designated
as the adr cluster in Penicillium chrysogenum, has been identified and characterized.[1][2]

The key steps in the biosynthetic pathway are as follows:

DMOA Synthesis: A non-reducing polyketide synthase (NR-PKS), AdrD, synthesizes DMOA.
[2]

e Prenylation: A prenyltransferase, AdrG, catalyzes the attachment of the farnesyl group from
FPP to DMOA.

o Epoxidation: An FAD-dependent monooxygenase, AdrH, is responsible for the epoxidation of
the farnesyl-DMOA methyl ester.[1]

o Cyclization: A terpene cyclase, Adrl, catalyzes the intricate cyclization of the
epoxyfarnesylated precursor to form the characteristic 6,6,6,5-tetracarbocyclic skeleton of
Andrastin D, which is the first andrastin intermediate in the pathway.[1]
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Further enzymatic modifications by other enzymes within the adr cluster lead to the production
of other andrastin analogs, such as Andrastin A.[2]

AdrG (Prenyltransferase)

3,5-Dimethylorsellinic Acid (DMOA)

\—> Farnesyl-DMOA MM» Epoxyfarnesyl-DMOA Adr (Terpene Cyclase) Andrastin D
AdrG (Prenyltransferase) *

Farnesyl Pyrophosphate (FPP)

Click to download full resolution via product page

Biosynthetic pathway of Andrastin D.

Total Synthesis

The total synthesis of (£)-andrastin D has been successfully achieved, providing a viable route
for the production of this complex natural product and its analogs for further biological
evaluation.[8] A key feature of the synthesis is a biomimetic 1,2-shift to construct the 5,6-fused
ring system characteristic of the andrastin family.[8]

A notable synthetic approach involves a Ti(lll)-mediated radical cyclization of a terminal
epoxide to rapidly assemble a 6,6,5-fused tricyclic ketone.[9] This intermediate then undergoes
an annulation/rearrangement process to yield the bicyclo[3.3.1]nonane core, which can be
iIsomerized to the 6,5-fused ring system of the andrastins.[9]

Table 2: Key Reactions in the Total Synthesis of Andrastin D
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Reagents and .
Step . Yield Reference
Conditions

Co(ll)-cat. (5 mol %),

Formation of 5,6- PhSiH3 (2.5 equiv),
: : 90% [8]
fused ring system F+ (2.5 equiv), PhH,
rt, 2 h
Krapcho-type LiCl (40 equiv),
p VP ( quiv) —7% (5]
demethylation DMSO, 120 °C

Biological Activities and Mechanism of Action

Andrastin D and its derivatives exhibit a range of biological activities, making them attractive

subjects for drug discovery.

Farnesyltransferase Inhibition

The primary reported activity of Andrastin D is the inhibition of protein farnesyltransferase

(FTase).[2] FTase is a crucial enzyme in the post-translational modification of Ras proteins,
which are frequently mutated in human cancers. By inhibiting FTase, andrastins can disrupt
Ras signaling pathways, leading to an anti-proliferative effect.

Cytotoxic Activity

Several studies have demonstrated the cytotoxic effects of andrastin-type meroterpenoids
against various cancer cell lines. For instance, penimeroterpenoid A, an andrastin analog,
showed moderate cytotoxicity against A549 (lung carcinoma), HCT116 (colon carcinoma), and
SW480 (colon adenocarcinoma) cell lines.[10][11][12]

Table 3: Cytotoxic Activity of Andrastin Analogs
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Compound Cell Line IC50 (pg/mL) Reference
Penimeroterpenoid A A549 Moderate [10]
Penimeroterpenoid A HCT116 Moderate [10]
Penimeroterpenoid A SwW480 Moderate [10]
Tropolactone A HCT-116 13.2 [10]
Tropolactone B HCT-116 10.9 [10]
Tropolactone C HCT-116 13.9 [10]

Antibacterial Activity

Certain andrastin derivatives have also shown promising antibacterial properties. Compound
5, an andrastin analogue isolated from Penicillium vulpinum, exhibited significant activity
against Bacillus paratyphosus B with a Minimum Inhibitory Concentration (MIC) of 6.25 pg/mL.
[3] Compounds 2 and 6 from the same study showed notable inhibitory activity against Bacillus
megaterium with the same MIC value.[3]

Andrastin D & Analogs

Inhibition Inhibition

Protein Farnesyltransferase
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Mechanism of action of Andrastin D.

Experimental Protocols
Isolation and Purification

The following is a generalized protocol for the isolation of andrastin-type meroterpenoids from
fungal cultures. Specific details may vary depending on the fungal strain and target compound.

» Fermentation: The producing fungal strain (e.g., Penicillium sp.) is cultured in a suitable
liquid or solid medium to promote the production of secondary metabolites.

» Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent such
as ethyl acetate or methanol.

o Chromatography: The crude extract is subjected to a series of chromatographic separations.
This typically involves:

o Silica Gel Column Chromatography: To perform an initial fractionation of the extract based

on polarity.

o Sephadex LH-20 Column Chromatography: For further purification and removal of

pigments.

o High-Performance Liquid Chromatography (HPLC): Often using a reversed-phase C18
column for final purification of the target compounds.

Structure Elucidation

e Mass Spectrometry: HRESIMS is used to determine the exact mass and molecular formula

of the isolated compound.
e NMR Spectroscopy:

o 1D NMR (*H and 3C): To identify the types and number of protons and carbons in the
molecule.
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o 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and
carbons and to piece together the overall structure of the molecule.

» Electronic Circular Dichroism (ECD): The absolute configuration of chiral centers is often
determined by comparing the experimental ECD spectrum with calculated spectra for
possible stereoisomers.[11][12]
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General workflow for isolation and structure elucidation.
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Conclusion and Future Perspectives

Andrastin D and its analogs represent a fascinating class of meroterpenoids with significant
therapeutic potential. Their discovery as farnesyltransferase inhibitors has paved the way for
the development of novel anticancer agents. The elucidation of their biosynthetic pathway and
the achievement of their total synthesis provide powerful tools for generating new derivatives
with improved biological activity and pharmacological properties. Future research should focus
on exploring the full spectrum of their biological activities, optimizing their synthesis, and
conducting preclinical and clinical studies to evaluate their therapeutic efficacy. The unique
structural framework of the andrastins will undoubtedly continue to inspire synthetic chemists
and drug discovery scientists for years to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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